An In-Depth Technical Guide to (4-Aminophenyl)(phenyl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (4-Aminophenyl)(phenyl)methanol: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(4-Aminophenyl)(phenyl)methanol, a diarylmethanol derivative, is a versatile bifunctional organic compound featuring both a nucleophilic primary aniline moiety and a reactive secondary benzylic alcohol. This unique structural combination makes it a valuable building block and intermediate in various fields, particularly in medicinal chemistry and materials science. Its strategic importance is underscored by the prevalence of the diarylmethane scaffold in numerous biologically active agents. This guide provides a comprehensive overview of its fundamental properties, a detailed and validated protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its chemical reactivity, applications, and safety protocols. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. (4-Aminophenyl)(phenyl)methanol is registered under CAS Number 25782-57-4.[1] Its core structure consists of a central methanol carbon bonded to a phenyl group and a 4-aminophenyl group.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-Aminophenyl)(phenyl)methanol | [2] |
| CAS Number | 25782-57-4 | [1] |
| Molecular Formula | C₁₃H₁₃NO | [1][2] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O | [2] |
| InChIKey | MLALGQXFSSDNGB-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |
| Computed LogP (XLogP3) | 2.0 |[2] |
Senior Scientist's Note: The computed LogP value of 2.0 suggests a moderate lipophilicity. This balance is often desirable in drug discovery, as it can influence a molecule's ability to cross biological membranes without being excessively retained in fatty tissues. The TPSA of 46.25 Ų, contributed by the amine and hydroxyl groups, indicates good potential for forming hydrogen bonds, which is critical for molecular recognition and solubility in polar protic solvents.
Table 2: Physical and Solubility Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Solid (form may vary) | Inferred from related compounds. |
| Melting Point | Not experimentally reported in cited sources. | - |
| Boiling Point | Not experimentally reported in cited sources. | - |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Sparingly soluble in water. | Inferred from structural analogues and general principles of polarity. |
Synthesis and Purification
Rationale for Synthetic Strategy
The most direct and widely adopted method for synthesizing secondary alcohols like (4-Aminophenyl)(phenyl)methanol is the selective reduction of the corresponding ketone precursor, 4-aminobenzophenone. This approach is favored for its high efficiency and atom economy. Among various reducing agents, sodium borohydride (NaBH₄) is an ideal choice for laboratory-scale synthesis.
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Expertise-Driven Choice of Reagent: Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LAH) for several key reasons. Firstly, NaBH₄ is a mild and selective reagent that readily reduces ketones and aldehydes but does not affect more stable functional groups, which is advantageous if other reducible moieties were present. Secondly, it is significantly safer to handle than LAH, as it can be used in protic solvents like methanol or ethanol and does not react violently with atmospheric moisture. The reaction workup is also simpler, typically requiring only an aqueous quench.
Detailed Experimental Protocol: Synthesis via Ketone Reduction
This protocol describes a self-validating procedure for the synthesis of (4-Aminophenyl)(phenyl)methanol from 4-aminobenzophenone.
Materials:
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4-Aminobenzophenone (1.0 equiv)
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Sodium Borohydride (NaBH₄) (1.5 equiv)
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Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzophenone (e.g., 5.0 g, 25.3 mmol). Dissolve the ketone in methanol (100 mL).
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Temperature Control: Cool the resulting solution to 0 °C using an ice-water bath.
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Rationale: The reduction is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reactivity, leading to a cleaner product profile.
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-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.44 g, 38.0 mmol) to the stirred solution in small portions over 15-20 minutes.
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Rationale: Portion-wise addition is a critical safety and control measure to manage the rate of reaction and hydrogen gas evolution.
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Reaction Monitoring (Self-Validation Step 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (4-aminobenzophenone) and the appearance of a new, more polar product spot indicates reaction completion.
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Quenching: Carefully quench the reaction by the slow addition of distilled water (50 mL) at 0 °C to decompose any excess NaBH₄.
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Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
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Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
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Rationale: The NaHCO₃ wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic phase.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Workflow for Synthesis and Quality Control
The following diagram outlines the logical flow from starting materials to the final, validated product.
Purification Protocol: Flash Column Chromatography
The crude product is typically purified by silica gel chromatography to remove unreacted starting material and any byproducts.
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Column Preparation: Prepare a silica gel column using an appropriate eluent system determined by prior TLC analysis (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the prepared column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified (4-Aminophenyl)(phenyl)methanol as a solid.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This orthogonal approach provides a self-validating system of characterization.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons (approx. δ 6.6-7.4 ppm), a singlet for the benzylic CH (OH) proton (approx. δ 5.8 ppm), a broad singlet for the NH₂ protons (approx. δ 3.6-4.0 ppm), and a broad singlet for the OH proton (variable).[3] |
| ¹³C NMR | Signals for aromatic carbons (approx. δ 115-148 ppm) and a signal for the benzylic C H(OH) carbon (approx. δ 76 ppm).[3] |
| IR (Infrared) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretches (doublet, ~3350-3450 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic stretches (~1500-1620 cm⁻¹), C-O stretch (~1010-1050 cm⁻¹). |
| MS (Mass Spec) | Expected [M]+ peak at m/z = 199.10. Common fragments may include loss of H₂O ([M-18]) and cleavage of the C-C bond adjacent to the alcohol.[2] |
Senior Scientist's Note: In ¹H NMR, the chemical shifts of the -OH and -NH₂ protons can be concentration-dependent and may exchange with deuterium if D₂O is added to the NMR solvent, causing their signals to disappear. This D₂O exchange experiment is a classic method to confirm the identity of these labile protons.
Chemical Reactivity and Stability
The molecule's reactivity is dominated by its two primary functional groups: the aromatic amine and the secondary benzylic alcohol.
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Aromatic Amine (-NH₂): This group is nucleophilic and will undergo typical reactions of anilines, such as acylation, alkylation, sulfonation, and diazotization. The presence of the electron-donating amine group activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho positions relative to the amine.
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Benzylic Alcohol (-CH(OH)): The secondary alcohol can be oxidized to the corresponding ketone (4-aminobenzophenone) using a variety of oxidizing agents (e.g., PCC, MnO₂). The hydroxyl group can also be converted into a good leaving group and subsequently substituted. The benzylic position makes it particularly susceptible to substitution reactions (Sₙ1 or Sₙ2).
Stability and Storage
Like many anilines, (4-Aminophenyl)(phenyl)methanol can be sensitive to air and light, potentially undergoing slow oxidation that can lead to discoloration. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.
Applications in Research and Development
Synthetic Building Block
The bifunctional nature of this compound makes it a powerful intermediate. The amine and hydroxyl groups can be reacted sequentially and selectively, allowing for the construction of complex molecular architectures. It can serve as a scaffold to introduce a diarylmethane motif into larger molecules.
Potential in Medicinal Chemistry
The diarylmethane core is a privileged structure in pharmacology. Related compounds are known to be key precursors in the synthesis of important therapeutic agents. For instance, the structurally similar 4-(4-aminophenyl)-3-morpholinone is a crucial intermediate for Factor Xa inhibitors used in the treatment of thromboembolic disorders.[4] This highlights the potential of (4-Aminophenyl)(phenyl)methanol and its derivatives as foundational elements in the design of new drug candidates.
Safety, Handling, and Toxicology
It is imperative that this chemical be handled with appropriate safety precautions by trained personnel in a well-ventilated chemical fume hood.
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Procedures:
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Engineering Controls: Use in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[5] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Aminophenyl)(phenyl)methanol is a chemical of significant synthetic utility, characterized by its dual reactivity. Its straightforward synthesis from 4-aminobenzophenone, coupled with its value as a molecular scaffold, makes it an attractive tool for chemists in both academic and industrial settings. Proper understanding of its properties, handling requirements, and reactivity is essential for its effective and safe application in the pursuit of novel chemical entities.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved February 1, 2026, from [Link]
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Sihayo Gold Limited. (2023, March 24). Significant Au Intercepts 50 Metres at 7.75 g/t Au at Sihayo. Listcorp. Retrieved February 1, 2026, from [Link]
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ResearchGate. (n.d.). Figure S3: ¹H NMR spectrum of (4-methylphenyl)methanol. Retrieved February 1, 2026, from [Link]
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Chemsrc. (2025, August 19). Adenine | CAS#:73-24-5. Retrieved February 1, 2026, from [Link]
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Comptox Chemicals Dashboard. (n.d.). Benzenemethanol, 4-amino-.alpha.,.alpha.-bis[4-(phenylamino)phenyl]-. U.S. Environmental Protection Agency. Retrieved February 1, 2026, from [Link]
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